![molecular formula C18H16N4S B5788275 5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5788275.png)
5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile
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Overview
Description
5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MPTP and has been extensively studied for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of MPTP is not fully understood. However, it is thought to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, MPTP may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MPTP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. MPTP has also been shown to have a neuroprotective effect and may have potential as a treatment for neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
MPTP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. MPTP is also stable and can be stored for extended periods without degradation. However, MPTP has some limitations for lab experiments. It is highly toxic and must be handled with care. Additionally, the mechanism of action of MPTP is not fully understood, which may limit its use in certain experiments.
Future Directions
For the study of MPTP include further investigation of its mechanism of action and the development of MPTP analogs with improved therapeutic properties.
Synthesis Methods
The synthesis of MPTP involves the reaction of 2-aminothiophene with phenylacetonitrile in the presence of a catalyst such as sodium hydride. The resulting intermediate is then reacted with pyrrolidine to form the final product, 5-methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carbonitrile. The synthesis of MPTP is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
MPTP has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. MPTP has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models of inflammation.
properties
IUPAC Name |
5-methyl-2-phenyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S/c1-12-14(11-19)23-18-15(12)17(22-9-5-6-10-22)20-16(21-18)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIIFOZBIUIFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N3CCCC3)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidin-6-yl cyanide |
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